molecular formula C8H9BrN2O2S B13635377 Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate

Cat. No.: B13635377
M. Wt: 277.14 g/mol
InChI Key: RTHZDGRGJRFQQE-UHFFFAOYSA-N
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Description

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate is a chemical compound with the molecular formula C8H9BrN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate typically involves the reaction of 5-bromopyrimidine-4-thiol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrimidine derivative attacks the ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aminopyrimidine derivative.

    Oxidation: Oxidation of the thioether group yields sulfoxides or sulfones.

    Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids due to its pyrimidine core. The bromine and thioether groups can participate in various interactions, such as hydrogen bonding or covalent modification of biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-bromopyrimidin-4-yl)acetate: Similar structure but lacks the thioether group.

    Ethyl 2-(2-bromopyrimidin-5-yl)acetate: Isomeric compound with the bromine atom at a different position on the pyrimidine ring.

    Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate: Contains an ether linkage instead of a thioether.

Uniqueness

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate is unique due to the presence of both a bromine atom and a thioether group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C8H9BrN2O2S

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 2-(5-bromopyrimidin-4-yl)sulfanylacetate

InChI

InChI=1S/C8H9BrN2O2S/c1-2-13-7(12)4-14-8-6(9)3-10-5-11-8/h3,5H,2,4H2,1H3

InChI Key

RTHZDGRGJRFQQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=NC=C1Br

Origin of Product

United States

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